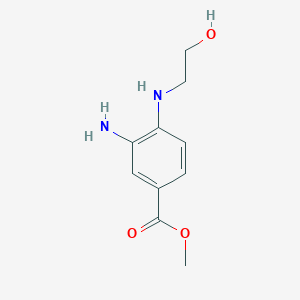

Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Benzoate esters are a well-established class of organic compounds, characterized by a carboxylate ester attached to a benzene (B151609) ring. organic-chemistry.org The chemical reactivity of both the ester functional group and the aromatic ring can be significantly modulated by the presence of other substituents on the ring. stackexchange.com The principles of physical organic chemistry dictate that electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, while electron-withdrawing groups have the opposite effect. stackexchange.com

Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is a polysubstituted benzoate ester. Its substituents include:

A methyl ester group (-COOCH₃) : This group is moderately deactivating and meta-directing for electrophilic aromatic substitution.

An amino group (-NH₂) at the 3-position: This is a strongly activating, ortho-, para-directing group.

A (2-hydroxyethyl)amino group (-NHCH₂CH₂OH) at the 4-position: This is also a strongly activating, ortho-, para-directing group.

Overview of Unique Structural Motifs and Their Influence on Reactivity

The structure of this compound is distinguished by several functional groups that dictate its chemical behavior and physical properties.

Aromatic Diamine System : The presence of two amino groups on the benzene ring, one primary and one secondary, makes it a derivative of phenylenediamine. This system is electron-rich and susceptible to oxidation. The relative positions of these groups are critical for subsequent cyclization reactions, for instance, in the formation of benzimidazole (B57391) rings, a common scaffold in medicinal chemistry. nih.gov

Hydroxyethyl (B10761427) Side Chain : The primary alcohol on the N-ethyl substituent introduces a site for potential O-alkylation, esterification, or oxidation reactions. Crucially, this hydroxyl group, along with the two amino groups, significantly increases the molecule's polarity and its capacity for hydrogen bonding. chemimpex.com This enhanced solubility in polar solvents is a favorable property for a synthetic intermediate. chemimpex.com

Hydrogen Bonding Capability : The crystal structure analysis of the closely related ethyl ester, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, reveals an extensive three-dimensional network of intermolecular hydrogen bonds involving the amino groups, the hydroxyl group, and the ester's carbonyl oxygen. nih.gov This strong intermolecular interaction likely contributes to the compound's stability. researchgate.net It is reasonable to infer that the methyl ester analog exhibits similar hydrogen bonding patterns.

These structural features collectively make the molecule a highly functionalized and reactive scaffold. The interplay between the nucleophilic amino groups, the reactive hydroxyl group, and the ester moiety allows for a wide range of chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 936348-52-6 chemimpex.com |

| Molecular Formula | C₁₀H₁₄N₂O₃ chemimpex.com |

| Molecular Weight | 210.23 g/mol chemimpex.com |

| Appearance | Data not available |

| Solubility | Enhanced by amino and hydroxyethyl groups chemimpex.com |

Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Current research predominantly focuses on utilizing this compound as a precursor or intermediate in multi-step synthetic pathways. It is identified as a key component in the synthesis of various bioactive molecules, including potential analgesics and anti-inflammatory agents. chemimpex.com

A significant research application for the analogous ethyl ester is in the synthesis of substituted benzimidazoles. nih.govresearchgate.net The diamine structure of the benzoate is ideally suited for condensation reactions with aldehydes or their bisulfite adducts to form the imidazole (B134444) ring fused to the benzene core. researchgate.net This suggests a primary research trajectory for the methyl ester lies in its role as a building block for heterocyclic libraries in drug discovery programs.

Despite its utility as an intermediate, there is a noticeable knowledge gap in the scientific literature regarding the intrinsic properties of this compound itself. There is limited published data on its own biological activity, detailed spectroscopic characterization, or comprehensive reactivity profiling under various conditions. Research has largely concentrated on the final products derived from this compound rather than the intermediate itself.

Interdisciplinary Significance and Future Research Imperatives

The interdisciplinary significance of this compound is rooted in its potential applications stemming from its versatile structure. While its current role is primarily in medicinal chemistry and pharmaceutical development chemimpex.com, the functional groups present suggest broader possibilities.

Future Research Imperatives:

Exploration of Intrinsic Bioactivity : A thorough investigation into the compound's own pharmacological profile is warranted. The aminobenzoic acid scaffold is present in molecules with diverse biological activities, and this specific substitution pattern may confer unique properties. nih.gov

Materials Science Applications : The compound's capacity for extensive hydrogen bonding and its aromatic structure could be exploited in the development of novel organic materials. For instance, related carboxylate-containing compounds have been incorporated into inorganic structures to create functional materials with fluorescent properties. mdpi.com

Development of Novel Synthetic Methodologies : Research into new, efficient, and sustainable methods for synthesizing this compound and its derivatives would be valuable. Furthermore, exploring its reactivity in novel chemical transformations could expand its utility as a synthetic intermediate.

Enzyme Inhibition Studies : Substituted aminobenzoates have been investigated as enzyme inhibitors. nih.gov For example, sodium benzoate is known to inhibit D-amino acid oxidase. nih.gov Future studies could explore whether this compound or its derivatives can act as inhibitors for specific enzyme targets relevant to disease.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (±)-martinellic acid |

| (±)-martinelline |

| 2-aminoethanol |

| 3-amino-4-methylbenzoic acid |

| 4-fluoro-3-nitrobenzoic acid |

| Acetylcholine |

| Aminobenzoic acids |

| Benzocaine |

| Benzoic acid |

| D-amino acid oxidase |

| Ethyl 3-amino-4-((2-hydroxyethyl)amino)benzoate |

| Ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate |

| Ethyl 4-aminobenzoate |

| Ethyl 4-amino-3-(methylthiomethyl)benzoate |

| Ethyl 4-amino-3-methylbenzoate |

| Folate |

| Glutamic acid |

| Guanidine |

| This compound |

| Methyl 3-amino-4-methylbenzoate |

| Methyl 3-methyl-4-aminobenzoate |

| Methyl 4-aminobenzoate |

| Methyl benzoate |

| N-Cbz 2-pyrroline |

| Para-aminobenzoic acid (PABA) |

| Pteridine |

| Sodium benzoate |

| Telmisartan |

| tert-butyl hypochlorite |

| Thionyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-(2-hydroxyethylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-15-10(14)7-2-3-9(8(11)6-7)12-4-5-13/h2-3,6,12-13H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJDCMDUQQOYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations Involving Methyl 3 Amino 4 2 Hydroxyethyl Amino Benzoate

Strategic Retrosynthetic Analysis and Precursor Design

A retrosynthetic analysis of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate reveals several potential disconnection points. The most logical and industrially viable approach involves the formation of the C-N bond between the aromatic ring and the hydroxyethylamino group. This leads to two primary precursors: a suitably substituted aminobenzoate derivative and 2-aminoethanol.

Key Disconnection:

Figure 1: Retrosynthetic disconnection of this compound.

This retrosynthetic strategy identifies Methyl 3-amino-4-halobenzoate (where X is typically Br or Cl) and 2-aminoethanol as the key building blocks. The selection of the halogen at the 4-position is crucial, as it influences the reactivity of the substrate in subsequent cross-coupling reactions. Aryl bromides are often more reactive than aryl chlorides in palladium-catalyzed aminations, though recent advances in ligand design have enabled the efficient use of the more cost-effective chlorides.

An alternative, though less common, disconnection could involve the formation of the C-N bond at the 3-position. However, the directing effects of the substituents make the selective introduction of the amino group at this position more challenging. Therefore, the design of precursors focuses on commercially available or readily synthesizable halogenated aminobenzoates.

Development of Novel Catalytic Systems for Direct Synthesis and Functionalization

The direct synthesis of this compound from its precursors heavily relies on the development of advanced catalytic systems. Both palladium- and copper-based catalysts have been extensively explored for the crucial C-N cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. The reaction typically employs a palladium(0) catalyst in the presence of a phosphine (B1218219) ligand and a base.

Catalysts and Ligands: Early generations of Buchwald-Hartwig catalysts often required harsh reaction conditions. However, the development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), has enabled these reactions to proceed under milder conditions with a broader substrate scope. For the coupling of an aryl halide with an amino alcohol, the choice of ligand is critical to prevent side reactions, such as O-arylation.

Base Selection: A variety of bases can be employed, with alkali metal alkoxides (e.g., NaOtBu, KOtBu) and carbonates (e.g., Cs₂CO₃, K₂CO₃) being the most common. The choice of base can significantly impact the reaction rate and selectivity.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring high temperatures. Modern advancements have led to the development of more active copper-based catalytic systems that operate under milder conditions.

Catalysts and Ligands: The use of copper(I) salts, such as CuI or CuBr, in combination with various ligands, including diamines, amino acids (e.g., L-proline), and phenanthrolines, has significantly improved the efficiency of the Ullmann condensation. These ligands facilitate the solubility of the copper catalyst and accelerate the catalytic cycle.

The choice between palladium and copper catalysis often depends on factors such as cost, functional group tolerance, and the specific nature of the substrates.

| Catalyst System | Typical Catalyst | Ligand Examples | Base Examples | Advantages | Disadvantages |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BINAP | NaOtBu, Cs₂CO₃ | High turnover numbers, broad substrate scope, mild conditions | Higher cost of palladium, potential for catalyst poisoning |

| Copper | CuI, Cu₂O | L-proline, 1,10-phenanthroline | K₂CO₃, K₃PO₄ | Lower cost of copper, readily available ligands | Often requires higher temperatures, can have lower turnover numbers |

Optimization of Reaction Parameters for Enhanced Yields and Selectivity

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and minimize the formation of impurities.

The reaction temperature is a critical parameter that directly influences the rate of the C-N coupling reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to catalyst decomposition and the formation of undesired byproducts. For Buchwald-Hartwig aminations, temperatures typically range from 80 to 120 °C. Microwave irradiation has also been employed to accelerate these reactions, often leading to significantly reduced reaction times.

Pressure is generally not a critical parameter for these liquid-phase reactions unless volatile reactants or solvents are used. In such cases, a sealed reaction vessel may be necessary to maintain the desired concentration and prevent solvent evaporation.

The choice of solvent plays a multifaceted role in the C-N coupling reaction. It must be able to dissolve the reactants, catalyst, and base, while also being compatible with the reaction conditions. Common solvents for Buchwald-Hartwig and Ullmann reactions include toluene (B28343), dioxane, and dimethylformamide (DMF). The polarity of the solvent can influence the solubility of the base and the stability of the catalytic intermediates, thereby affecting the reaction outcome.

Additives can also have a significant impact on the reaction. For instance, the presence of certain salts can influence the aggregation state of the catalyst and modulate its activity. In some cases, the use of phase-transfer catalysts can be beneficial, particularly when dealing with heterogeneous reaction mixtures.

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Increases reaction rate; can lead to decomposition at high temperatures | 80-120 °C |

| Solvent | Affects solubility of reactants and catalyst, and stability of intermediates | Toluene, Dioxane, DMF |

| Base | Promotes deprotonation of the amine; influences reaction rate and selectivity | NaOtBu, Cs₂CO₃, K₂CO₃ |

| Ligand | Stabilizes the metal center, promotes oxidative addition and reductive elimination | Buchwald or Hartwig phosphine ligands, diamines |

Stereoselective and Regioselective Synthesis Strategies

While this compound is an achiral molecule, and therefore stereoselectivity is not a concern in its direct synthesis, the concept of regioselectivity is of paramount importance. The desired product has a specific 1,2,4-trisubstitution pattern on the benzene (B151609) ring.

The regioselectivity of the synthesis is primarily controlled by the choice of the starting materials. By starting with a precursor that already contains the desired substitution pattern, such as Methyl 3-amino-4-bromobenzoate, the regiochemistry of the final product is predetermined.

In cases where a di-halogenated precursor might be considered, for example, Methyl 3-amino-4,5-dihalobenzoate, the regioselective functionalization would become a critical challenge. The relative reactivity of the two halogen atoms would depend on their nature (e.g., Br vs. Cl) and the electronic effects of the other substituents on the ring. In such scenarios, careful selection of the catalyst, ligand, and reaction conditions would be necessary to achieve the desired regioselective amination at the 4-position.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates, including this compound.

Catalyst Loading and Recycling: One of the key tenets of green chemistry is to minimize waste. In the context of metal-catalyzed reactions, this involves using catalysts with high turnover numbers to reduce the required catalyst loading. Furthermore, the development of heterogeneous catalysts or methods for the efficient recovery and recycling of homogeneous catalysts is a major area of research.

Solvent Selection: Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, have significant environmental and health concerns. The exploration of greener solvent alternatives, such as water, ionic liquids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran), is an active area of investigation.

Atom Economy: The ideal synthesis should incorporate all atoms from the starting materials into the final product. The C-N cross-coupling reactions discussed generally have good atom economy, with the main byproduct being a salt derived from the base and the leaving group.

Biocatalysis: While not yet widely applied to this specific transformation, the use of enzymes (biocatalysis) for the synthesis of aromatic amines is a promising green alternative. Biocatalytic methods often proceed under mild conditions in aqueous media, offering significant environmental benefits.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses with fewer steps and less waste. |

| Atom Economy | C-N cross-coupling reactions generally exhibit good atom economy. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself is an intermediate, its safety profile is context-dependent. |

| Safer Solvents and Auxiliaries | Exploring the use of water, ionic liquids, or bio-derived solvents. |

| Design for Energy Efficiency | Use of microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of precursors. |

| Reduce Derivatives | Avoiding the use of protecting groups where possible. |

| Catalysis | Employing highly efficient palladium or copper catalysts to minimize waste. |

| Design for Degradation | Not directly applicable to the synthesis of a stable intermediate. |

| Real-time analysis for Pollution Prevention | In-process monitoring to optimize reactions and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Advanced Derivatization and Functionalization Reactions

The unique arrangement of functional groups in this compound offers a platform for a wide array of derivatization and functionalization reactions. These transformations can be selectively targeted to the different reactive centers of the molecule, enabling the synthesis of a diverse range of derivatives.

Modifications of the Amino and Hydroxyethylamino Moieties

The amino and hydroxyethylamino groups are key sites for modifications, allowing for the introduction of various substituents and the formation of new chemical linkages.

N-Acylation: The primary aromatic amino group and the secondary amine within the hydroxyethylamino side chain can undergo acylation reactions. Treatment with acyl chlorides or acid anhydrides in the presence of a base can introduce acyl groups. The relative reactivity of the two amino groups can be influenced by steric hindrance and electronic effects, potentially allowing for selective acylation under controlled conditions. For instance, the primary aromatic amine is generally less nucleophilic than the secondary aliphatic amine, but less sterically hindered. Standard acylation procedures using reagents like acetic anhydride (B1165640) or benzoyl chloride can be employed. nih.gov

N-Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. The secondary amine is typically more nucleophilic and thus more readily alkylated than the primary aromatic amine. Selective mono-alkylation of the primary amino group can be challenging due to the potential for overalkylation. organic-chemistry.org Protective group strategies may be necessary to achieve regioselective alkylation.

O-Acylation and O-Alkylation of the Hydroxyl Group: The primary hydroxyl group in the hydroxyethylamino moiety can be readily acylated to form esters or alkylated to form ethers. Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved with alkyl halides in the presence of a base. These reactions allow for the introduction of a wide range of functional groups, modifying the solubility and reactivity of the molecule.

Table 1: Potential Derivatization Reactions of the Amino and Hydroxyethylamino Moieties

| Reaction Type | Reagent Example | Functional Group Targeted | Potential Product |

| N-Acylation | Acetic Anhydride | Primary/Secondary Amine | N-Acetyl derivative |

| N-Alkylation | Methyl Iodide | Primary/Secondary Amine | N-Methyl derivative |

| O-Acylation | Benzoyl Chloride | Hydroxyl | O-Benzoyl derivative |

| O-Alkylation | Benzyl Bromide | Hydroxyl | O-Benzyl derivative |

Ester Group Transformations (e.g., Transesterification, Amidation)

The methyl ester group is another key site for functionalization, allowing for conversion into other esters or amides.

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. wikipedia.org This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol (e.g., ethanol, isopropanol). masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the product by removing the methanol (B129727) byproduct. google.com This method is useful for modifying the ester group to tune the physical and chemical properties of the molecule.

Amidation: The methyl ester can be converted to an amide by reaction with a primary or secondary amine. researchgate.netresearchgate.net This reaction, often requiring elevated temperatures or catalysis, is a direct way to form an amide bond. nih.gov A variety of amines can be used, leading to a wide range of N-substituted benzamides. The use of catalysts such as zirconium oxide has been shown to facilitate the direct amidation of unactivated esters. researchgate.net

Table 2: Examples of Ester Group Transformations

| Transformation | Reagent | Catalyst Example | Product Type |

| Transesterification | Ethanol | Sulfuric Acid (acid) or Sodium Ethoxide (base) | Ethyl 3-amino-4-((2-hydroxyethyl)amino)benzoate |

| Amidation | Benzylamine | Zirconium Oxide | N-Benzyl-3-amino-4-((2-hydroxyethyl)amino)benzamide |

| Hydrolysis | Sodium Hydroxide (B78521) | - | 3-Amino-4-((2-hydroxyethyl)amino)benzoic acid |

Cyclization and Heterocyclic Ring Formation Strategies

The ortho-disposed amino groups in this compound make it an excellent precursor for the synthesis of various heterocyclic systems, particularly benzimidazoles and other fused heterocycles. nih.gov

Benzimidazole (B57391) Formation: Condensation of the two amino groups with aldehydes, carboxylic acids, or their derivatives leads to the formation of a benzimidazole ring system. researchgate.net For example, reaction with an aldehyde in the presence of an oxidizing agent can yield a 2-substituted benzimidazole. Alternatively, reaction with a carboxylic acid under dehydrating conditions will also afford the corresponding benzimidazole.

Benzodiazepine (B76468) and Other Fused Ring Systems: By choosing appropriate bifunctional reagents, it is possible to construct other fused heterocyclic rings. For instance, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of benzodiazepine derivatives. mdpi.com The specific reaction conditions and the nature of the cyclizing agent will determine the structure of the resulting heterocyclic product.

Table 3: Examples of Heterocyclic Ring Formation

| Reagent | Resulting Heterocycle |

| Formic Acid | Benzimidazole |

| Benzaldehyde | 2-Phenylbenzimidazole |

| Phosgene | Benzimidazolone |

Polymerization and Oligomerization Studies

While specific studies on the polymerization of this compound are not widely reported, the functional groups present in the molecule suggest its potential as a monomer for the synthesis of various polymers.

Polyamide and Polyester (B1180765) Formation: The presence of both amino and hydroxyl groups, along with the ester functionality, allows for the possibility of forming polyamides and polyesters through polycondensation reactions. For example, after hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting amino acid derivative could undergo self-condensation to form a polyamide. Similarly, the hydroxyl group could participate in polyester formation with a suitable dicarboxylic acid comonomer. The polymerization of aminobenzoic acids is a known method for producing aramids. google.comresearchgate.net

Oligomerization: Under specific conditions, controlled oligomerization of this compound or its derivatives could be achieved. This could lead to the formation of well-defined oligomers with specific properties and functionalities. The oligomerization of aromatic amino acids has been demonstrated to be influenced by factors such as the presence of nucleic acid templates. nih.gov While this is a more speculative area, the multifunctional nature of the title compound makes it an interesting candidate for such studies. The development of living polymerization techniques for aminobenzoic acids could potentially be applied to this molecule to create well-defined oligomers and polymers. researchgate.net

Theoretical and Computational Chemistry of Methyl 3 Amino 4 2 Hydroxyethyl Amino Benzoate

Quantum Mechanical (QM) Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. For Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate, these methods can map out the electron density, define molecular orbitals, and predict spectroscopic characteristics, all of which are crucial for explaining its chemical behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules like this compound. Calculations, typically using functionals such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), can determine the optimized molecular geometry and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netresearchgate.net

The distribution of HOMO and LUMO provides critical information about the molecule's reactivity. The HOMO is typically localized on the electron-rich portions of the molecule, such as the amino groups and the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered on electron-deficient areas, like the carbonyl group of the ester, marking it as the likely site for nucleophilic attack. scirp.orgnih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. For substituted aminobenzoates, this gap is influenced by the nature and position of the substituents. The presence of both electron-donating (amino, hydroxyethylamino) and electron-withdrawing (methyl ester) groups on the benzene ring creates a push-pull system that modulates the electronic properties and the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, provide a visual representation of the charge distribution. nih.govnih.gov For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the ester and hydroxyl groups and the nitrogen atoms, indicating regions prone to electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting sites for nucleophilic interaction. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data that would be obtained for this compound based on studies of similar aminobenzoate derivatives.

| Parameter | Calculated Value |

|---|---|

| EHOMO | -5.8 eV |

| ELUMO | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.9 eV |

Computational methods are highly effective in predicting spectroscopic properties beyond simple identification, offering deep insight into the molecule's vibrational and electronic behavior. Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting excitation energies and oscillator strengths corresponding to electronic transitions, primarily π→π* and n→π* transitions within the aromatic system and associated functional groups. researchgate.netscirp.org

Vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies at the DFT level. researchgate.netresearchgate.net These theoretical spectra, when scaled by an appropriate factor, typically show excellent agreement with experimental data. This analysis allows for a detailed assignment of vibrational modes, such as the stretching and bending of N-H, O-H, C=O, and C-N bonds, and the complex vibrations of the benzene ring. Such detailed assignments help in understanding intramolecular interactions, like hydrogen bonding between the ortho-amino and hydroxyethylamino groups.

Table 2: Predicted Vibrational Frequencies and Assignments This table provides representative theoretical vibrational frequencies for key functional groups of this compound.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |

|---|---|---|

| ν(O-H) | 3650 | Hydroxyethyl (B10761427) O-H Stretch |

| νas(N-H) | 3510 | Asymmetric N-H Stretch (Amino) |

| νs(N-H) | 3415 | Symmetric N-H Stretch (Amino) |

| ν(N-H) | 3380 | Secondary Amine N-H Stretch |

| ν(C=O) | 1715 | Ester Carbonyl Stretch |

| δ(N-H) | 1620 | Amino Scissoring |

| ν(C-O) | 1250 | Ester C-O Stretch |

Molecular Dynamics (MD) Simulations of Conformational Landscapes and Solvation Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of flexible molecules like this compound. MD simulations model the atomic motions over time by solving Newton's equations of motion, providing a view of the molecule's conformational landscape and its interactions with a solvent environment. chemrxiv.orgnih.gov

The presence of the flexible hydroxyethylamino side chain and the rotatable methyl ester group means the molecule can adopt numerous conformations. MD simulations can explore these conformational possibilities, identifying low-energy, stable structures and the energy barriers between them. whiterose.ac.ukpsu.edu This is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors.

Solvation effects are critical to a molecule's behavior in solution. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed analysis of solute-solvent interactions. rsc.orgrsc.org For this compound, simulations would reveal the formation and dynamics of hydrogen bonds between the molecule's amino and hydroxyl groups and surrounding water molecules. These simulations can quantify properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms on the solute, offering insights into the local solvation structure. rsc.orgresearchgate.net

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and characterizing the high-energy transition states that govern reaction rates. nih.govnih.gov For the synthesis of this compound, which could involve steps like nucleophilic aromatic substitution or amination reactions, DFT calculations can map the potential energy surface of the reaction. nih.govacs.org

By locating the transition state (a first-order saddle point on the potential energy surface) for a proposed reaction step, the activation energy can be calculated. nih.gov This allows for the comparison of different potential pathways to determine the most kinetically favorable route. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. Such studies provide atomic-level detail on bond-forming and bond-breaking processes that are often inaccessible through experimental means alone.

In Silico Screening for Interactions with Molecular Scaffolds

In silico screening techniques, particularly molecular docking, are used to predict how a ligand like this compound might bind to a biological macromolecule, such as an enzyme or receptor. mdpi.comresearchgate.net This process involves computationally placing the molecule into the binding site of a target protein and scoring the different poses based on factors like intermolecular forces, shape complementarity, and desolvation penalties.

The results of molecular docking can predict the preferred binding orientation and estimate the binding affinity (often expressed as a binding energy score). nih.govmdpi.com This allows for the rapid screening of the compound against various potential biological targets. For this compound, the combination of hydrogen bond donors (N-H, O-H) and acceptors (C=O, N, O), along with the aromatic ring capable of π-π stacking, makes it a candidate for interacting with a wide range of protein active sites. mdpi.commdpi.com

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Chemoinformatics involves the use of computational methods to analyze chemical data, while QSAR and QSPR are specific applications that aim to build mathematical models correlating chemical structure with biological activity or physical properties, respectively. researchgate.netnih.gov

For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. mdpi.comnih.gov This process begins with calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links a combination of these descriptors to the observed activity. researchgate.netnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding synthetic efforts toward more potent or desirable compounds.

Table 3: Common Molecular Descriptors for QSAR/QSPR Studies This table lists key descriptors that would be calculated for this compound in a chemoinformatics study.

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity, Binding Interactions |

| Topological | Molecular Connectivity Indices (e.g., Kier & Hall) | Molecular size, shape, and branching |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Hydrophobicity, Permeability, Bulk |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric effects, Receptor fit |

Mechanistic Investigations of Chemical Reactions Involving Methyl 3 Amino 4 2 Hydroxyethyl Amino Benzoate

Elucidation of Reaction Pathways and Intermediates (e.g., Aminolysis, Hydrolysis)

The reactivity of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is primarily governed by its functional groups: the methyl ester, the aromatic amines, and the primary alcohol. The ester group is susceptible to nucleophilic acyl substitution reactions such as aminolysis and hydrolysis.

Aminolysis: The aminolysis of esters, including benzoate (B1203000) esters, generally proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. wikipedia.org This intermediate can then collapse, expelling the methoxide (B1231860) leaving group to form a more stable amide.

For substituted phenyl esters, the reaction can proceed through one or two intermediates, such as a zwitterionic tetrahedral intermediate (T+/-) and its deprotonated form (T-). The specific pathway is dependent on the difference in basicity between the attacking amine and the leaving group. nih.govresearchgate.net In the context of this compound, intramolecular aminolysis could potentially occur, where one of the amino groups on the benzene (B151609) ring, or the hydroxyl group, acts as the nucleophile, leading to cyclic products under certain conditions.

Hydrolysis: The hydrolysis of methyl benzoates can be catalyzed by either acid or base. psu.edu Under basic conditions, the reaction typically follows a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism. nih.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the methoxide ion yields a carboxylate salt, which is then protonated to give the carboxylic acid. The rate of hydrolysis is influenced by the substituents on the benzene ring. psu.edu

Intermediates in Benzimidazole (B57391) Synthesis: this compound serves as a precursor for benzimidazole derivatives. nih.gov The synthesis of benzimidazoles from o-phenylenediamine (B120857) derivatives, such as the target compound, typically involves condensation with aldehydes, carboxylic acids, or their derivatives. nih.govorganic-chemistry.org The reaction mechanism generally involves the formation of a Schiff base (imine) intermediate by the reaction of one of the amino groups with the carbonyl compound. heteroletters.orgnih.gov This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration or oxidation then leads to the aromatic benzimidazole ring system. mdpi.com

Detailed Kinetic Studies of Key Transformation Reactions

Kinetics of Aminolysis: The kinetics of aminolysis of substituted phenyl thionobenzoates have been studied, revealing that the reaction mechanism and rate-determining step can change depending on the basicity of the nucleophilic amine and the leaving group. nih.govresearchgate.net For the aminolysis of esters, the reaction order can be complex, with some studies on monoester ammonolysis proposing an approximately 3/2 reaction order for the ester. nih.gov

Kinetics of Hydrolysis: The rates of alkaline hydrolysis of methyl benzoates are significantly influenced by the nature and position of substituents on the aromatic ring. psu.edu Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect. zenodo.org For instance, the hydrolysis of methyl p-hydroxybenzoate is reportedly very slow, whereas methyl p-methoxybenzoate hydrolyzes at a much higher rate, a difference attributed to their resonance structures. zenodo.org Steric factors, particularly from ortho substituents, can also play a significant role in controlling the hydrolysis rate. psu.edu

The following table summarizes the general effects of substituents on the rate of alkaline hydrolysis of benzoate esters.

| Substituent Position | Electronic Effect | Influence on Hydrolysis Rate |

| Para | Electron-donating | Decreases rate |

| Para | Electron-withdrawing | Increases rate |

| Meta | Electron-withdrawing | Increases rate |

| Ortho | Steric hindrance | Decreases rate |

Catalytic Mechanisms and Role of Specific Catalysts

Catalysis plays a pivotal role in many reactions involving benzoate esters.

General Base Catalysis: In aminolysis reactions, a second molecule of the amine can act as a general base catalyst, facilitating the proton transfer from the nucleophilic amine as it attacks the carbonyl carbon. nih.govresearchgate.net This catalytic pathway can significantly lower the activation energy compared to the uncatalyzed reaction. nih.gov Similarly, in hydrolysis, general base catalysis can be involved in the rate-determining step. researchgate.net

Specific Catalysts in Benzimidazole Synthesis: The synthesis of benzimidazoles from o-phenylenediamines and various carbonyl compounds can be catalyzed by a range of catalysts. These include:

Protic acids: Such as hydrochloric acid or p-toluenesulfonic acid, which can activate the carbonyl group of aldehydes or carboxylic acids towards nucleophilic attack. nih.gov

Lewis acids: Metal catalysts, such as copper or cobalt compounds, can also be employed. nih.govnih.gov In some cases, the catalyst is believed to activate an imine intermediate for the subsequent cyclization step. heteroletters.org

Oxidative catalysts: In some synthetic routes to benzimidazoles, an oxidative cyclization step is involved. Reagents like molecular iodine under basic conditions have been used to facilitate this transformation. organic-chemistry.org

The choice of catalyst can influence the reaction rate, yield, and even the reaction pathway.

Solvent Effects and Their Influence on Reaction Rates and Selectivity

The solvent can have a profound impact on the rates and selectivity of chemical reactions.

In the hydrolysis of benzoate esters, the polarity of the solvent can influence the reaction rate. For instance, the rate of ester hydrolysis has been observed to increase in the presence of dipolar aprotic solvents like DMSO. zenodo.org The solvation of the transition state is a key factor; solvents that can effectively stabilize the charged transition state of the BAC2 mechanism will accelerate the reaction. zenodo.org

The composition of the solvent can also affect the selectivity of reactions. In the ammonolysis of bioderived esters, the selectivity towards the desired amide product over competing reactions like conjugate addition was found to be highly dependent on the reaction temperature and the pH of the solvent. nih.gov

For aminobenzoic acid derivatives, the solvent can also influence their photochemical properties by affecting the stability of intramolecular charge transfer (ICT) states. acs.org While not a transformation reaction in the synthetic sense, this highlights the role of the solvent in modulating the electronic properties of the molecule, which can be relevant to its reactivity. The choice of crystallization solvent can also impact the crystal morphology and structure of aminobenzoic acids. acs.org

Computational and Experimental Validation of Mechanistic Hypotheses

Computational and experimental methods are complementary tools for validating mechanistic hypotheses.

Computational Studies: Density functional theory (DFT) and ab initio methods have been employed to investigate the mechanistic pathways of the aminolysis of methyl benzoate with ammonia. nih.govresearchgate.net These studies have helped to determine the structures and energies of transition states for both concerted and stepwise mechanisms. nih.gov Computational studies have shown that a general-base-catalyzed stepwise mechanism is often the most favorable pathway for aminolysis. researchgate.netnih.gov Such calculations can also elucidate the role of the catalyst in facilitating proton transfer processes. nih.govresearchgate.net Theoretical calculations have also been used to study the alkaline hydrolysis of benzoate esters, focusing on the formation of the tetrahedral intermediate. nih.gov

Experimental Validation: Kinetic studies, as discussed in section 4.2, are a primary experimental method for probing reaction mechanisms. The determination of reaction orders, rate constants, and the effect of substituents (e.g., through Hammett plots) can provide strong evidence for a proposed mechanism. nih.govresearchgate.net The isolation and characterization of reaction intermediates, where possible, offer direct proof of a particular reaction pathway. For example, in the synthesis of ring-fused benzimidazoles, the isolation of a nitrosobenzene (B162901) intermediate was indicative of the operative reaction mechanism. mdpi.com Spectroscopic methods, such as IR, Raman, and NMR, are also used to study molecular interactions and chemical reactivity, for instance, in cocrystals of aminobenzoic acid derivatives. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 3 Amino 4 2 Hydroxyethyl Amino Benzoate

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments.

For this compound (C10H14N2O3), the expected exact mass can be calculated and compared against the experimental value. This precise mass measurement provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other isobaric compounds. Furthermore, HRMS is critical for impurity profiling. By detecting trace-level impurities with different elemental compositions, this technique ensures the high purity of the synthesized compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further elucidate the molecular structure by showing the loss of specific functional groups, such as the methoxycarbonyl or hydroxyethyl (B10761427) groups. st-andrews.ac.uknih.gov

Table 1: Predicted HRMS Data for this compound

| Ion Species | Elemental Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₅N₂O₃⁺ | 211.1077 |

| [M+Na]⁺ | C₁₀H₁₄N₂O₃Na⁺ | 233.0896 |

Note: This table represents theoretical values. Experimental data for this specific compound is not widely published.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are required for the unambiguous assignment of all signals and to confirm the connectivity of the molecule.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons on the ethyl chain and the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish correlations between protons and carbons. HSQC links protons to their directly attached carbons, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the ester and amino groups. Solid-State NMR could be employed to study the compound in its solid form, providing insights into its crystalline packing and conformation. st-andrews.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| O-CH₃ | Carbonyl Methyl | ~3.8 | ~52 | C=O |

| C=O | Carbonyl | - | ~167 | O-CH₃, Aromatic H |

| Aromatic Ring | C-H | ~6.5 - 7.5 | ~110 - 150 | Adjacent aromatic H, C=O |

| N-H (Amino) | Amine | Variable | - | Aromatic C |

| N-H (Hydroxyethyl) | Amine | Variable | - | Aromatic C, CH₂ |

| N-CH₂ | Ethyl | ~3.3 | ~45 | Aromatic C, CH₂-OH |

| CH₂-OH | Ethyl | ~3.7 | ~60 | N-CH₂ |

| O-H | Hydroxyl | Variable | - | CH₂-OH |

Note: This table is illustrative, based on typical chemical shift ranges for similar functional groups. Specific experimental data is not widely available.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the presence of key structural motifs in this compound.

FTIR spectroscopy would show characteristic absorption bands for the various functional groups:

N-H stretching: Two distinct bands around 3300-3500 cm⁻¹ for the primary and secondary amine groups.

O-H stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

C-H stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

C=O stretching: A strong, sharp band around 1700-1720 cm⁻¹ for the ester carbonyl group.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ester and alcohol C-O bonds.

FT-Raman spectroscopy would complement the FTIR data, often providing stronger signals for non-polar bonds like the aromatic C=C framework. nih.govresearchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been published, data is available for its close analog, Ethyl 3-amino-4-((2-hydroxyethyl)amino)benzoate. nih.gov

The study of this ethyl analog revealed that the molecules are linked in the crystal lattice by a network of intermolecular hydrogen bonds, specifically one O-H···N and two N-H···O interactions. nih.gov This leads to a three-dimensional network structure. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, involving its hydroxyl and amino groups, which would govern its crystal packing and solid-state properties.

Table 3: Crystallographic Data for the Analog Compound Ethyl 3-amino-4-((2-hydroxyethyl)amino)benzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456 (4) |

| b (Å) | 12.1819 (4) |

| c (Å) | 7.9893 (3) |

| β (°) | 106.138 (2) |

| Volume (ų) | 1154.00 (7) |

Data sourced from a study on the ethyl ester analog. nih.gov

Advanced Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures, such as during reaction monitoring or in formulation analysis.

High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (HPLC-UV), this is the workhorse method for purity determination. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) would effectively separate the target compound from starting materials, by-products, and degradation products. The purity is typically determined by the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection specificity of mass spectrometry. It is invaluable for identifying unknown impurities by providing both retention time and mass-to-charge ratio data. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound may require derivatization to increase its volatility, for example, by silylating the hydroxyl and amino groups. This technique is highly sensitive and provides library-matchable mass spectra for identification. nist.gov

Hyphenated Techniques and Novel Sensor Development for Detection

The detection of this compound, particularly at low concentrations, can be enhanced through the use of advanced hyphenated techniques and the development of novel sensors. Beyond standard LC-MS and GC-MS, techniques like tandem mass spectrometry (MS/MS) offer superior selectivity and sensitivity for quantification in complex matrices. nih.gov Methods such as Ultra-Performance Liquid Chromatography (UPLC) coupled to tandem mass spectrometry (UPLC-MS/MS) can provide rapid and highly sensitive analysis, which is beneficial for high-throughput screening applications. mdpi.com

In the realm of sensor development, electrochemical sensors could be designed for the detection of this compound. The electroactive amine and phenol-like moieties could be oxidized at a specific potential, allowing for quantitative detection. Similarly, optical sensors incorporating specific recognition elements could be developed for colorimetric or fluorescent detection, enabling rapid and portable analysis.

Biochemical and Molecular Interactions of Methyl 3 Amino 4 2 Hydroxyethyl Amino Benzoate in Non Clinical Systems

In Vitro Studies on Enzyme Binding and Inhibition/Activation Mechanisms (non-human, non-therapeutic context)

Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate is noted for its utility in research pertaining to enzyme inhibition and receptor binding. chemimpex.com However, specific in vitro studies detailing its direct binding affinity, inhibition constants (Kᵢ, IC₅₀), or activation mechanisms against specific non-human enzymes are not extensively documented in publicly available literature. Its primary role is that of a precursor, with the final synthesized molecules being the subjects of detailed enzymatic assays. The compound's structure, featuring amino and hydroxyl functional groups, suggests a potential to interact with enzyme active sites, but quantitative data from dedicated in vitro assays on the intermediate remain elusive.

Molecular Docking and Simulation Studies of Binding with Biological Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)

Direct molecular docking and simulation studies for this compound are not widely published. However, an analysis of its molecular structure and data from closely related analogs, such as Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, can provide insights into its potential binding modes with biological macromolecules. nih.govnih.gov

The molecule possesses several key features that can participate in non-covalent interactions:

Aromatic Ring: The benzene (B151609) ring can engage in π-π stacking interactions with aromatic residues of proteins (e.g., phenylalanine, tyrosine, tryptophan) or nucleobases in DNA/RNA.

Amino Groups: The primary (at position 3) and secondary (at position 4) amino groups can act as hydrogen bond donors. nih.govnih.gov

Hydroxyl Group: The terminal hydroxyl group on the ethyl chain is a potent hydrogen bond donor and acceptor. nih.govnih.gov

Ester Group: The carbonyl oxygen of the methyl ester is a hydrogen bond acceptor.

Crystallographic studies of the ethyl analog, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, reveal that its molecules are linked in a three-dimensional network through a series of intermolecular hydrogen bonds involving the amino and hydroxyl groups. nih.govnih.gov This demonstrates the compound's strong capacity for forming directed intermolecular connections, a crucial aspect of binding to the active or allosteric sites of proteins and nucleic acids.

| Molecular Feature | Type of Interaction | Potential Macromolecular Partner |

|---|---|---|

| Aromatic Benzene Ring | π-π Stacking, Hydrophobic | Aromatic amino acids (Phe, Tyr, Trp), Nucleic acid bases |

| 3-Amino Group (-NH₂) | Hydrogen Bond Donor | Carbonyl oxygen, Carboxylate groups, Phosphate backbone |

| 4-Amino Group (-NH-) | Hydrogen Bond Donor | Carbonyl oxygen, Carboxylate groups, Phosphate backbone |

| Hydroxyethyl (B10761427) Group (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Phosphate backbone |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Amide groups in peptide backbone, Arginine, Lysine |

Mechanistic Insights into Cellular Processes and Pathways (non-human, non-clinical models)

The available scientific literature primarily identifies this compound as a synthetic building block. chemimpex.comnih.gov Consequently, there is a lack of studies investigating its direct impact on cellular processes or signaling pathways in non-human, non-clinical models. Research efforts are typically directed toward the final products derived from this intermediate, which are designed to modulate specific cellular pathways or targets. Therefore, mechanistic insights at the cellular level are associated with the derivatives rather than the precursor compound itself.

Development and Application as Biochemical Probes or Reporter Molecules

There is no information in the reviewed literature to suggest that this compound has been specifically developed or utilized as a biochemical probe or reporter molecule. Such applications typically require the molecule to possess specific properties, such as fluorescence, biotinylation, or reactivity with a target, which are not inherent to this compound. It serves as a scaffold to which such functionalities could be added to create novel probes.

Structure-Activity Relationship (SAR) Studies for Specific Biochemical Targets (non-human, mechanistic focus)

Structure-Activity Relationship (SAR) studies involving this compound focus on its role as a versatile scaffold. chemimpex.com The compound itself is a starting point, and SAR is explored by systematically modifying its structure to synthesize a library of derivatives. These derivatives are then tested against a specific biochemical target to understand how different chemical groups affect biological activity.

The key sites for modification on the this compound scaffold include:

The 3-Amino Group: Can be acylated or alkylated to explore interactions within a specific pocket of a target protein.

The 4-Amino Linker: The nitrogen can be incorporated into heterocyclic rings, a common strategy in medicinal chemistry.

The Hydroxyethyl Side Chain: The hydroxyl group can be esterified, etherified, or replaced with other functional groups to probe for additional binding interactions or alter physicochemical properties.

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to interact with different residues at a target site.

These modifications allow for a systematic exploration of the chemical space around the core structure to optimize binding and activity for a given biological target. mdpi.commdpi.com

Applications of Methyl 3 Amino 4 2 Hydroxyethyl Amino Benzoate in Advanced Materials Science and Engineering

Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis

The distinct functional groups present in Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate make it a highly suitable candidate for use as both a monomer and a cross-linking agent in the synthesis of various polymers. The primary amine (-NH2) and the hydroxyl (-OH) group on the hydroxyethyl (B10761427) substituent are capable of reacting with functional groups like carboxylic acids, isocyanates, and epoxides. This reactivity allows for its incorporation into the backbone of polymers such as polyamides, polyurethanes, and polyesters through condensation polymerization.

As a monomer, it can contribute to the formation of linear polymer chains. For instance, its diamine character (one primary, one secondary) and the hydroxyl group allow it to react with diacids or diisocyanates to form complex polymer structures.

Furthermore, the presence of multiple reactive sites allows it to act as a cross-linking agent. nih.gov Cross-linking is the process of forming covalent bonds to join two or more polymer chains. nih.gov In a polymer matrix that has complementary reactive sites, the compound can form bridges between chains, enhancing the three-dimensional network structure. This cross-linking can significantly improve the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. For example, aminosilane (B1250345) functionalized methacrylates containing hydroxyl and amine groups have been shown to act as both co-monomers and provide crosslinking capabilities. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-reactant | Functional Groups Involved | Resulting Linkage |

| Polyamide | Diacyl chloride | Amino groups | Amide |

| Polyurethane | Diisocyanate | Amino and Hydroxyl groups | Urea and Urethane |

| Polyester (B1180765) | Diacid or Diol | Amino and Hydroxyl groups | Ester and Amide |

| Epoxy Resin | Epoxide | Amino and Hydroxyl groups | C-N and C-O bonds |

Integration into Functional Coatings, Adhesives, and Composites

The same reactive functional groups that make this compound useful in polymer synthesis also enable its integration into functional coatings, adhesives, and composites.

Coatings: When incorporated into coating formulations, the amino and hydroxyl groups can improve adhesion to substrates by forming hydrogen bonds or covalent linkages with the surface. It can also serve as a curing agent for epoxy or isocyanate-based coatings, contributing to the formation of a durable, cross-linked film with enhanced hardness and resistance to chemicals and abrasion.

Adhesives: In adhesive formulations, particularly those based on epoxy or polyurethane chemistry, this compound can function as a cross-linker or adhesion promoter. dyestuffintermediates.com Amino resins, for example, are known to contribute hardness, chemical resistance, and fast cure times in adhesive formulations. dyestuffintermediates.com The polarity imparted by the hydroxyl and amino groups can enhance bonding to a variety of surfaces, including metals, glass, and polar plastics.

Composites: In composite materials, it can be used as a surface modification agent for reinforcing fillers (like glass or carbon fibers). By treating the filler surface, the compound can improve the interfacial adhesion between the filler and the polymer matrix, leading to a composite material with superior mechanical strength and performance.

Role in Dye Chemistry and Pigment Development

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments. This compound, with its primary aromatic amine group, is a suitable candidate for use as a diazo component in the production of azo dyes.

The synthesis of an azo dye typically involves a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component (such as a phenol, naphthol, or another aromatic amine) to form the azo compound, which is characterized by the -N=N- linkage that acts as the chromophore responsible for the color.

The specific substituents on both the diazo component and the coupling component determine the final color, fastness, and solubility of the dye. The presence of the ester and hydroxyethyl groups on the this compound ring can be used to tune these properties. For instance, these groups can influence the dye's affinity for certain fabrics and its resistance to fading from light or washing. Similar aminobenzoic acid derivatives are noted as important intermediates for dyes and pigments. nih.gov

Development of Optoelectronic Materials and Luminescent Probes

Organic compounds with extended π-conjugated systems and donor-acceptor functionalities often exhibit interesting optical and electronic properties, making them useful for optoelectronic devices and as fluorescent sensors. The structure of this compound, which contains electron-donating amino groups and an electron-withdrawing methyl ester group attached to an aromatic ring, provides a basis for such properties.

This donor-acceptor arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with fluorescence. The emission properties of such molecules can be highly sensitive to their local environment, such as solvent polarity or the presence of specific ions. This sensitivity allows for their potential use as:

Luminescent Probes: The compound could be functionalized to create probes that change their fluorescence intensity or wavelength in the presence of specific analytes, such as metal ions or biomolecules.

Optoelectronic Materials: While the core structure itself may have modest properties, it can serve as a building block for larger, more complex molecules or polymers used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its functional groups allow for easy incorporation into polymeric or dendritic structures designed for these applications.

Fabrication of Chemical Sensors and Biosensors

The functional groups on this compound offer multiple points for interaction with analytes, making it a potential component in the design of chemical sensors and biosensors. beilstein-journals.org

The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, or as binding sites for metal ions. These interactions can be transduced into a measurable signal. For example, the compound could be immobilized on the surface of an electrode or a nanoparticle. The binding of a target analyte to the immobilized molecule could cause a change in the electrochemical properties (e.g., current or potential) or optical properties (e.g., fluorescence or absorbance) of the surface, allowing for quantitative detection.

For biosensor applications, the compound could be covalently attached to biomolecules like enzymes or antibodies. The resulting conjugate could then be used in assays where the interaction of the biomolecule with its target is detected. The inherent electrochemical or photophysical properties of the aminobenzoate core could be harnessed to generate the output signal.

Self-Assembly and Supramolecular Chemistry

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.net this compound possesses several functional groups capable of participating in such interactions, particularly hydrogen bonding. researchgate.net

The primary amine, secondary amine, and hydroxyl group can all act as hydrogen bond donors.

The oxygen atoms of the hydroxyl and ester carbonyl groups, as well as the nitrogen atoms of the amines, can act as hydrogen bond acceptors.

This rich capacity for hydrogen bonding suggests that the molecule could self-assemble into well-defined supramolecular structures, such as chains, sheets, or more complex networks in the solid state or in specific solvents. The study of a closely related compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, reveals that its molecules are linked by intermolecular hydrogen bonds into a three-dimensional network. This ability to form predictable, ordered arrangements is a cornerstone of crystal engineering and the development of functional supramolecular materials.

Environmental Chemistry and Degradation Pathways of Methyl 3 Amino 4 2 Hydroxyethyl Amino Benzoate

Photodegradation Mechanisms and Kinetics in Aquatic Systems

There is no available research on the photodegradation mechanisms or kinetics of Methyl 3-amino-4-((2-hydroxyethyl)amino)benzoate in aquatic systems. The photochemical fate of this specific compound, including its direct and indirect photolysis quantum yields, reaction rates with photochemically produced reactive species (such as hydroxyl radicals, singlet oxygen, and carbonate radicals), and the influence of environmental factors like pH, dissolved organic matter, and nitrate (B79036) concentrations, has not been documented.

Generally, aromatic amines can undergo photodegradation through various pathways, including photo-oxidation of the amino group and hydroxylation of the aromatic ring. The kinetics of such reactions are highly dependent on the specific molecular structure and the aquatic environment. However, without experimental data for this compound, any discussion of its photodegradation remains speculative.

Table 1: Photodegradation Kinetic Data for this compound in Aquatic Systems

| Parameter | Value | Conditions | Reference |

| Direct Photolysis Rate Constant (k_p) | Data not available | - | - |

| Indirect Photolysis Rate Constant (k_OH) | Data not available | - | - |

| Quantum Yield (Φ) | Data not available | - | - |

| Half-life (t_1/2) | Data not available | - | - |

This table is representative of the data that would be presented if available.

Biodegradation Pathways and Microbial Transformation Studies

Specific studies on the biodegradation pathways and microbial transformation of this compound are not found in the current body of scientific literature. The susceptibility of this compound to microbial degradation, the identification of microbial species capable of its transformation, and the enzymatic pathways involved have not been investigated.

The biodegradation of aminobenzoate esters can be initiated by the hydrolysis of the ester bond, followed by the degradation of the resulting aromatic amine. The presence of the hydroxyethylamino group may influence the biodegradability, but without specific studies, the metabolic fate of this compound in microbial systems is unknown.

Sorption and Transport Phenomena in Environmental Matrices

There is no published data on the sorption and transport of this compound in environmental matrices such as soil, sediment, and sludge. Key parameters used to predict the environmental mobility of a compound, including the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and soil-water distribution coefficient (Kd), have not been determined for this molecule.

The sorption of aminobenzoic acid derivatives to soil and sediment is influenced by factors such as soil organic matter content, clay mineralogy, and pH. The amino and ester functional groups in the target compound suggest potential for various interactions with environmental matrices, but the extent of this sorption and its impact on transport are uncharacterized.

Table 2: Sorption Coefficients for this compound

| Matrix | Sorption Coefficient (e.g., Koc, Kd) | Value | Reference |

| Soil | Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | - |

| Sediment | Distribution Coefficient (Kd) | Data not available | - |

| Sludge | Distribution Coefficient (Kd) | Data not available | - |

This table is representative of the data that would be presented if available.

Identification and Characterization of Environmental Transformation Products

No studies have identified or characterized the environmental transformation products of this compound resulting from photodegradation, biodegradation, or other abiotic processes. The potential for the formation of more persistent or toxic degradation products remains unevaluated.

The transformation of pollutants in the environment can lead to a variety of byproducts, the nature of which depends on the parent compound and the degradation process. For a molecule like this compound, potential transformation pathways could involve oxidation of the amino groups, cleavage of the side chain, or modification of the aromatic ring. However, without experimental evidence, the identity of these transformation products is unknown.

Q & A

Q. Table 1: Crystallographic Parameters (Ethyl Analog)

| Parameter | Value |

|---|---|

| Space group | Monoclinic |

| a (Å) | 23.2300 |

| b (Å) | 14.5914 |

| c (Å) | 7.5815 |

| β (°) | 108.931 |

| Volume (ų) | 2430.81 |

| Z | 8 |

| Data from single-crystal X-ray diffraction . |

(Advanced) What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies often arise from assay variability or substituent differences. Mitigation strategies:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., hydroxyethyl vs. butylamino groups) to isolate bioactive moieties .

- Standardized Assays : Replicate studies under controlled pH (7.4), temperature (37°C), and solvent conditions (e.g., PBS buffer) .

- Computational Docking : Predict interactions with enzymes (e.g., kinases) using molecular dynamics simulations to prioritize experimental targets .

(Advanced) How can computational modeling predict the regioselectivity of amination reactions in the synthesis of this compound?

Answer:

Density Functional Theory (DFT) calculates transition-state energies to identify favored amination sites. For example:

- Electron-donating groups (e.g., -OCH2CH2OH) direct amination to the para position due to enhanced aromatic ring activation .

- Solvent Effects : MD simulations show polar solvents (e.g., water) stabilize zwitterionic intermediates, favoring ortho substitution .

Validation:

(Basic) What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the amino group .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester moiety .

- pH Stability : Maintain neutral conditions (pH 6–8) to prevent protonation/deprotonation of amino groups .

(Advanced) How do steric and electronic effects of the hydroxyethyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Steric Effects : The hydroxyethyl group’s bulkiness reduces accessibility to electrophilic sites, slowing SN2 reactions.

- Electronic Effects : The -OH group donates electrons via resonance, activating the benzene ring for electrophilic aromatic substitution at the meta position .

- Experimental Validation : Competitive reactions with iodomethane vs. tert-butyl bromide highlight steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products